molecular formula C6H8O3 B085915 Glycidyl acrylate CAS No. 106-90-1

Glycidyl acrylate

Cat. No.: B085915
CAS No.: 106-90-1
M. Wt: 128.13 g/mol
InChI Key: RPQRDASANLAFCM-UHFFFAOYSA-N
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Description

Glycidyl acrylate (GA) is an epoxy-functional acrylate monomer with the chemical formula C₆H₈O₃, consisting of a reactive acrylate group (CH₂=CHCOO−) and an oxirane (epoxide) ring. Its molecular weight is 128.13 g/mol (CAS 106-90-1). GA is synthesized via esterification of acrylic acid with epichlorohydrin, followed by purification through distillation to remove light and heavy impurities . The compound is highly reactive due to its dual functional groups, enabling applications in crosslinking, adhesives, and polymer modification. However, GA is less commonly studied compared to its methacrylate counterpart, glycidyl methacrylate (GMA), which features a methyl group (CH₃) on the acrylate backbone (C₇H₁₀O₃, molecular weight 142.15 g/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield this compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.

Major Products:

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

Synthesis and Properties

Glycidyl acrylate is synthesized through the reaction of epichlorohydrin with acrylic acid. This process results in a compound that possesses both epoxy and acrylate functionalities, making it suitable for various applications in polymer chemistry. The unique structure of this compound allows for cross-linking and polymerization, which enhances its utility in creating robust materials.

Key Properties:

  • Epoxy Group : Provides reactivity for cross-linking.
  • Acrylate Group : Facilitates polymerization under UV light or heat.
  • Biocompatibility : Important for biomedical applications.

Biomedical Applications

This compound is increasingly utilized in biomedical fields due to its biocompatibility and ability to form hydrogels. It is often incorporated into drug delivery systems and tissue engineering scaffolds.

  • Drug Delivery Systems : this compound-based hydrogels can encapsulate drugs, allowing for controlled release. This property is particularly useful in cancer treatment and chronic disease management .
  • Tissue Engineering : The compound's ability to form cross-linked networks makes it ideal for scaffolds that support cell growth and tissue regeneration .

Coatings Technology

In coatings technology, this compound is valued for its role in enhancing the performance of paints and protective coatings.

  • Anti-Corrosion Coatings : The incorporation of this compound into polymer matrices can improve corrosion resistance due to its cross-linking capability, resulting in dense and durable films .
  • Adhesives : Its adhesive properties are enhanced when used in combination with other monomers, leading to strong bonding agents used in various industrial applications .

Membrane Technology

This compound is also applied in membrane technology, where it contributes to the development of advanced separation membranes.

  • Separation Processes : Membranes modified with this compound exhibit improved selectivity and permeability for various applications such as water purification, gas separation, and dialysis .
  • Controlled Release Systems : These membranes can be designed to control the release of active agents in therapeutic applications .

Data Tables

Application AreaSpecific Use CasesBenefits
BiomedicalDrug delivery systems, tissue engineeringBiocompatibility, controlled release
CoatingsAnti-corrosion coatings, adhesivesEnhanced durability, strong adhesion
Membrane TechnologyWater purification, gas separationImproved selectivity and permeability

Case Study 1: Drug Delivery Systems

A study demonstrated the use of this compound-based hydrogels for the sustained release of anticancer drugs. The hydrogels were synthesized via free radical polymerization and showed a controlled release profile over extended periods, indicating their potential for effective cancer therapy .

Case Study 2: Anti-Corrosion Coatings

Research on this compound-containing coatings revealed that these materials provided superior corrosion protection compared to traditional coatings. The cross-linked structure formed through polymerization enhanced the barrier properties against corrosive environments .

Mechanism of Action

The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycidyl Methacrylate (GMA)

Structural Differences : GMA replaces the hydrogen atom on GA’s acrylate group with a methyl group (CH₃), increasing steric hindrance and slightly reducing reactivity in polymerization .
Reactivity :

  • Copolymerization : GMA exhibits reactivity ratios (e.g., r₁ = 0.34 for styrene, r₂ = 0.63 for GMA) closer to methyl methacrylate (MMA), favoring alternating copolymers with styrene . GA’s smaller structure may lead to higher copolymerization rates, but direct reactivity data is scarce.
  • Crosslinking : Both GA and GMA enable epoxy-amine or epoxy-acid crosslinking. GMA-based copolymers (e.g., ethyl acrylate/GMA) form elastomers vulcanizable with amines, while GA’s lower steric bulk may enhance crosslinking efficiency .

Other Epoxy-Functional Monomers

Rosin-Based Glycidyl Methacrylate

Derived from rosin or dehydroabietylamine, these monomers enhance adhesion and thermal properties in polyurethane acrylates. For example, rosin-GMA thermosets exhibit 20–30% higher tensile strength than conventional acrylates .

Ethyl Acrylate (EA) and Methyl Methacrylate (MMA)

  • EA : Lacks an epoxide group but offers high flexibility. In elastomers (e.g., EA/GMA copolymers), EA reduces glass transition temperature (Tₑg), while GMA introduces crosslinking sites .
  • MMA : Similar polymerization behavior to GMA but without epoxy functionality. MMA/GMA copolymers (70/30) achieve room-temperature amine curing .

Data Table: Key Properties of GA, GMA, and Related Monomers

Property Glycidyl Acrylate (GA) Glycidyl Methacrylate (GMA) Ethyl Acrylate (EA) Methyl Methacrylate (MMA)
Molecular Formula C₆H₈O₃ C₇H₁₀O₃ C₅H₈O₂ C₅H₈O₂
Molecular Weight (g/mol) 128.13 142.15 100.12 100.12
Epoxide Functionality Yes Yes No No
Key Applications Adhesives, Coatings Adhesives, Biomedical, Elastomers Elastomers, Paints Acrylic Glass, Coatings
Thermal Stability (°C) N/A Degradation onset: ~250°C ~150°C ~200°C
Reactivity with Amines High Moderate (steric hindrance) None None

Research Findings

Copolymerization and Material Design

  • GMA in Elastomers : Incorporating 3–9 wt.% GMA into diethyl itaconate/butyl acrylate copolymers improves heat and oil resistance. Silica/GMA composites outperform petroleum-based elastomers in thermal stability (50% weight loss at 380°C vs. 350°C) .
  • GA Refinement : Distillation with azeotropic solvents (e.g., epichlorohydrin) removes impurities, yielding >99% pure GA for high-performance coatings .

Thermal and Mechanical Behavior

  • GMA Copolymers : Ethyl acrylate/GMA (97/3) elastomers show a Tₑg of −45°C, adjustable via crosslinking density . GA’s lower Tₑg (theoretical) could enhance low-temperature flexibility.
  • Degradation : GMA/tert-butyl acrylate copolymers degrade via random chain scission above 200°C, with char residue >20% at 500°C .

Biological Activity

Glycidyl acrylate (GA) is an important chemical compound widely used in various industrial applications, including adhesives, coatings, and polymers. Its biological activity, particularly its toxicity and potential health effects, has garnered attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is an acrylate monomer characterized by its epoxy functional group, which enhances its reactivity. It is primarily utilized in the production of polymers and copolymers due to its ability to form cross-linked structures. Its applications span across:

  • Adhesives : Used in bonding materials due to its excellent adhesion properties.
  • Coatings : Employed in protective coatings for metals and plastics.
  • Printing Inks : Commonly used in the formulation of inks due to its quick-drying properties.

Acute Toxicity

This compound exhibits moderate to high acute oral toxicity and high dermal toxicity. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. The compound can cause severe skin and eye damage, respiratory irritation, and potential mutagenicity due to the formation of reactive metabolites like glycidol .

Table 1: Toxicological Data of this compound

Toxicity TypeValue/Classification
Acute Oral ToxicityModerate to High
Dermal ToxicityHigh
Skin SensitizationPositive
Eye DamageSevere
Respiratory IrritationYes

Chronic Effects

Chronic exposure to this compound may lead to significant health risks, including potential carcinogenicity. Studies indicate that compounds similar in structure, such as glycidyl methacrylate (GMA), demonstrate genotoxic effects, which may also apply to GA due to their structural similarities .

The biological activity of this compound involves several mechanisms:

  • Cytotoxicity : In vitro studies have shown that GA can induce cytotoxic effects on various cell lines. The compound's reactivity with cellular macromolecules can lead to cellular damage and apoptosis.
  • Mutagenicity : GA has been reported to exhibit mutagenic properties, likely due to the formation of electrophilic species that interact with DNA .
  • Protein Interaction : Research indicates that GA can modify proteins through covalent bonding, potentially altering their function and leading to adverse biological effects.

Study on Skin Sensitization

A study conducted using guinea pigs demonstrated that this compound induced skin sensitization reactions. The Buehler test revealed positive results, indicating that repeated exposure could lead to allergic contact dermatitis in susceptible individuals .

Genotoxicity Assessment

In a genotoxicity assessment involving human primary cells, this compound was found to induce DNA damage. The results highlighted the compound's potential for causing double-strand breaks and unscheduled DNA synthesis, which are markers for genotoxic activity .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing glycidyl acrylate, and how can reaction conditions be tailored for specific applications?

this compound is typically synthesized via esterification of glycidol with acryloyl chloride . Reaction parameters such as temperature, solvent selection (e.g., toluene or isopropanol), and initiators (e.g., AIBN for free radical polymerization) critically influence yield and purity. For example, in isopropanol with AIBN, this compound copolymerizes with methyl methacrylate and butyl acrylate to form epoxy acrylic resins, as confirmed by IR spectroscopy . Researchers should optimize monomer ratios and initiator concentrations to balance reactivity and side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound copolymers?

1H NMR spectroscopy is widely used to determine copolymer compositions, as demonstrated in studies of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA) copolymers . IR spectroscopy is effective for identifying functional groups, such as epoxy rings (e.g., peaks at ~910 cm⁻¹ for oxirane) and acrylate carbonyls (~1720 cm⁻¹) . For advanced structural analysis, crosslinking efficiency can be monitored via ATR-IR to track azide conversion in hyper-crosslinked polymers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a sensitizer and irritant. Safety measures include:

  • Personal protective equipment (PPE): Chemical-resistant gloves, ANSI Z87.1-compliant goggles, and impervious clothing .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How do copolymerization kinetics of this compound influence material properties in functional polymers?

Copolymerization with monomers like ethylhexyl acrylate or styrene adjusts glass transition temperature (Tg) and flexibility. For instance, this compound/ethylhexyl acrylate copolymers exhibit tunable Tg values depending on monomer ratios, enabling applications in adhesives and coatings . Kinetic studies using surface-initiated ATRP show controlled molecular weight distributions, critical for designing block copolymers with precise epoxy group placement .

Q. What mechanisms underlie contradictory data on this compound’s reactivity in crosslinking reactions?

Discrepancies in crosslinking efficiency often arise from competing reactions:

  • Epoxy ring-opening via nucleophiles (e.g., amines) versus radical-induced polymerization .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) accelerates crosslinking in azidated this compound copolymers, whereas copper-free methods show slower kinetics . Researchers should characterize side products (e.g., unreacted epoxides) via HPLC or mass spectrometry to resolve contradictions.

Q. How can computational modeling predict this compound copolymer behavior in novel applications?

QSAR models are limited for this compound derivatives due to structural complexity (e.g., epoxy novolac acrylate resins) . However, molecular dynamics simulations can predict Tg and solubility parameters by analyzing monomer hydrophobicity and hydrogen-bonding capacity. Experimental validation via DSC (for Tg) and swelling tests (for crosslink density) is recommended .

Q. What strategies mitigate residual monomer contamination in this compound-based materials for biomedical use?

Residual this compound (<5 ppm) must be minimized to avoid cytotoxicity. Methods include:

  • Post-polymerization purification: Soxhlet extraction with methanol or supercritical CO₂ .
  • Kinetic control: Extend reaction times or use chain-transfer agents to reduce unreacted monomers .
  • Analytical monitoring: Quantify residuals via GC-MS or UV-Vis spectroscopy .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC₆H₈O₃
Melting point-41°C (flash point)
Density1.11 kg/L at 20°C
SolubilityInsoluble in water
Epoxy group reactivityNucleophilic ring-opening

Table 2: Common Copolymer Systems and Applications

Copolymer SystemApplicationKey Property AdjustedReference
This compound/styreneAdhesivesTg, adhesion strength
This compound/ethylhexyl acrylateFlexible coatingsHydrophobicity, elasticity
This compound/azide monomersBiomedical hydrogelsCrosslink density

Properties

IUPAC Name

oxiran-2-ylmethyl prop-2-enoate
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InChI

InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2
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InChI Key

RPQRDASANLAFCM-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC1CO1
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Molecular Formula

C6H8O3
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Related CAS

26374-91-4
Record name 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5025360
Record name Glycidyl acrylate
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Molecular Weight

128.13 g/mol
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Physical Description

Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline]
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Boiling Point

135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point
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Flash Point

141 °F (NTP, 1992), 141 °F (61 °C) (open cup)
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Solubility

10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1)
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Vapor Pressure

2.97 [mmHg]
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Color/Form

Liquid

CAS No.

106-90-1
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Record name GLYCIDYL ACRYLATE
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Melting Point

Freezing point: -41.5 °C
Record name GLYCIDYL ACRYLATE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

To the same apparatus as described in Example 1 were added 2,150 g (25 mol) of methyl acrylate, 370 g (5 mol) of glycide, 1 g of phenothiazine as the polymerization inhibitor and 41.3 g (0.068 mol) of calcium stearate as the catalyst. The resulting mixture was heated at a temperature of 50° to 70° C. under a reduced pressure of 200 to 400 mmHg while introducing a slight amount of air to effect the reaction while distilling off the formed methanol as an azeotropic mixture with methyl acrylate. The reaction was completed in 2 hours. The formation of glycidyl acrylate was 96.5%. 575 g of glycidyl acrylate was obtained by the distillation (purity: 98.1%, yield: 89.7%).
Quantity
25 mol
Type
reactant
Reaction Step One
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
41.3 g
Type
catalyst
Reaction Step One
Yield
89.7%

Synthesis routes and methods II

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-vinylpyrrolidone-vinyl acetate glycidyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl ethyl ketone was added to a composition comprising 45 parts by weight of a bisphenol A epoxy resin (epoxy equivalent weight: 190, trade name: EPIKOTE 828 produced by Yuka Shell Epoxy Co., Ltd.) and 15 parts by weight of a cresol novolac epoxy resin (epoxy equivalent weight: 195, trade name: ESCN 195 produced by Sumitomo Chemical Co., Ltd.) as epoxy resins, 40 parts by weight of a phenol novolac resin (trade name: PLYORPHEN LF2882 produced by Dainippon Ink & Chemicals, Inc.) as a hardener for the epoxy resins and 0.7 parts by weight of γ-glycidoxypropyltrimethoxysilane (trade name: NUCA-187 produced by Nippon Yunicar Kabushiki Kaisha) as a silane coupling agent and mixed with stirring. To the mixture were added 150 parts by weight of an epoxidized acrylic copolymer having a glycidyl methacrylate or glycidyl acrylate unit content of 2 to 6 wt. % (weight average molecular weight: 1,000,000, trade name: HTR-860P-3 produced by Teikoku Kagaku Sangyo Co., Ltd.) and 4 parts by weight of an amine-epoxy adduct (trade name: AMICURE MY-24 produced by Ajinomoto Co., Inc.) as a curing accelerator, and the mixture was stirred with an agitating motor for 30 minutes, to obtain a varnish. A 75 μm-thick coating of a B-stage state was formed from the varnish, to produce an adhesive film bearing a carrier film (a release treated polyethyleneterephthalate film, thickness: 75 μm) (drying conditions: temperature: 140° C., time: 5 minutes). In the adhesive of the B-stage state, AMICURE MY-24 was dissolved uniformly in the mixture of the epoxy resins and hardener, but was not dissolved in the acrylic rubber and was deposited as particles. After the complete curing of the adhesive, the epoxy resins and the acrylic rubber were separated into a disperse phase and a continuous phase, respectively.
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
epoxy resins
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxy resins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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